molecular formula C10H20N2O3 B2494785 1-[4-(2,2-dimethoxyethyl)piperazin-1-yl]ethan-1-one CAS No. 1538673-56-1

1-[4-(2,2-dimethoxyethyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2494785
CAS No.: 1538673-56-1
M. Wt: 216.281
InChI Key: AEHPTTSXQWTOFK-UHFFFAOYSA-N
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Description

1-[4-(2,2-Dimethoxyethyl)piperazin-1-yl]ethan-1-one (CAS 1538673-56-1) is a piperazine-based chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . Piperazine derivatives are privileged structures in medicinal chemistry due to their versatility in drug discovery and development . These compounds are frequently explored as key synthetic intermediates or core scaffolds for designing novel bioactive molecules . The piperazine ring is a common pharmacophore found in ligands targeting a wide range of biological targets, particularly central nervous system receptors . Piperazine-containing compounds have been investigated for their potential as multitargeting ligands, such as histamine H3 receptor antagonists with additional affinity for sigma-1 receptors, indicating potential applications in neuropathic pain and other neurological conditions . Furthermore, structurally similar piperazine derivatives are integral to the development of potential therapeutic agents for conditions like Parkinson's disease, where they are designed to function as dopamine receptor agonists with additional iron-chelating and antioxidant properties . Other research avenues include the development of piperazine-linked thiouracil amides as novel poly (ADP-ribose) polymerase (PARP) inhibitors for use in oncology research, demonstrating the scaffold's utility in cancer drug discovery . The specific dimethoxyethyl substitution on the piperazine ring in this compound may influence its physicochemical properties, such as solubility and logP, making it a valuable building block for further chemical optimization and structure-activity relationship studies. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[4-(2,2-dimethoxyethyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(13)12-6-4-11(5-7-12)8-10(14-2)15-3/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHPTTSXQWTOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular weights, melting points, and synthetic yields of analogous piperazine-ethanone derivatives:

Compound Name Substituent(s) Molecular Weight Melting Point (°C) Yield (%) Purity (%) Reference
QD10 () 4-Benzoylphenoxypropyl 366.46 136.8–140 63 98.20
QD15 () 4-(4-Chlorobenzoyl)phenoxypropyl 400.90 123.9–126.7 37 100
QD4 () 4-(4-Fluorobenzoyl)phenoxypropyl 384.45 171.3–173.1 70 100
3a () 5-Fluoroindol-3-yl, 2-methoxyphenyl - - - -
EST64454 () Difluorophenylpyrazolylmethoxy 306.23 - - -

Key Observations :

  • Halogenation: Chloro (QD15) and fluoro (QD4) substituents increase molecular weight and polarity, correlating with higher melting points compared to non-halogenated analogs .
  • Aryl vs. Alkyl Substituents : Bulky aryl groups (e.g., benzoyl in QD10) reduce synthetic yields (35–63%) compared to smaller alkyl chains, likely due to steric hindrance .
  • Solubility : Methoxy groups (e.g., in 2-methoxyphenyl derivatives, ) enhance water solubility, critical for bioavailability .
Receptor Binding
  • Histamine H3 Receptor Ligands : QD10–QD12 () exhibit dual H3 receptor antagonism and antioxidant activity, with fluorinated analogs (QD4) showing superior metabolic stability .
  • 5-HT6 Receptor Modulation : Derivatives like 3a () incorporate sulfonylindole moieties, enhancing 5-HT6 affinity due to π-π stacking interactions .
  • Antifungal Activity : Complex analogs () with imidazole and dioxolane groups demonstrate cortisol synthesis inhibition, mimicking ketoconazole’s mechanism .
Enzyme Inhibition
  • Aromatase Inhibitors: Compound 5i () combines a benzimidazole-oxadiazole scaffold with a piperazine-ethanone group, achieving submicromolar IC50 values via hydrophobic binding .

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